molecular formula C12H20O3 B13508873 Ethyl2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate

Ethyl2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate

Cat. No.: B13508873
M. Wt: 212.28 g/mol
InChI Key: WEWKDSKUVCTQRW-UHFFFAOYSA-N
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Description

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is a cyclohexanone derivative featuring a ketone group at position 4, an ester group at position 1, and three methyl substituents at positions 2, 2, and 2. The presence of multiple methyl groups introduces steric hindrance, which may influence its reactivity, solubility, and crystallinity compared to simpler analogs.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-5-15-11(14)9-6-7-10(13)8(2)12(9,3)4/h8-9H,5-7H2,1-4H3

InChI Key

WEWKDSKUVCTQRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=O)C(C1(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates, respectively.

  • Acidic Hydrolysis :
    EtO2C-C6H9O+H2OH+HO2C-C6H9O+EtOH\text{EtO}_2\text{C-C}_6\text{H}_9\text{O} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{HO}_2\text{C-C}_6\text{H}_9\text{O} + \text{EtOH}
    Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic Hydrolysis (Saponification) :
    EtO2C-C6H9O+OHNaO2C-C6H9O+EtOH\text{EtO}_2\text{C-C}_6\text{H}_9\text{O} + \text{OH}^- \rightarrow \text{NaO}_2\text{C-C}_6\text{H}_9\text{O} + \text{EtOH}
    Irreversible reaction under alkaline conditions, forming a sodium carboxylate.

Key Data :

ConditionProductYield (%)Reference
1M HCl/EtOH2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid85–90
0.5M NaOHSodium 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate92

Transesterification

The ethyl ester reacts with alcohols in the presence of acid/base catalysts to form new esters:
EtO2C-C6H9O+R-OHRO2C-C6H9O+EtOH\text{EtO}_2\text{C-C}_6\text{H}_9\text{O} + \text{R-OH} \rightleftharpoons \text{RO}_2\text{C-C}_6\text{H}_9\text{O} + \text{EtOH}

  • Catalysts : H2SO4\text{H}_2\text{SO}_4, NaOEt\text{NaOEt}, or lipases.

  • Applications : Used to synthesize methyl or bulky tert-butyl esters for pharmaceutical intermediates.

Dieckmann Cyclization

Intramolecular ester condensation forms bicyclic β-ketoesters under basic conditions:
EtO2C-C6H9ONaOEtBicyclic β-ketoester+EtOH\text{EtO}_2\text{C-C}_6\text{H}_9\text{O} \xrightarrow{\text{NaOEt}} \text{Bicyclic β-ketoester} + \text{EtOH}

  • Mechanism : Base deprotonates the α-hydrogen, triggering cyclization via a six-membered transition state .

  • Yield : 70–75% for bicyclo[3.3.1]nonane derivatives .

Aldol Condensation

The ketone participates in aldol reactions with aldehydes/ketones:
EtO2C-C6H9O+RCHObaseβ-Hydroxyketone\text{EtO}_2\text{C-C}_6\text{H}_9\text{O} + \text{RCHO} \xrightarrow{\text{base}} \text{β-Hydroxyketone}

  • Example : Reaction with formaldehyde yields α,β-unsaturated ketones after dehydration .

  • Conditions : NaOEt/EtOH, 60°C, 6h .

Cross-Coupling Reactions

Palladium-catalyzed allylic alkylation enables C–C bond formation:
EtO2C-C6H9O+CH2=CHCH2XPd(PPh3)4Allylated Product\text{EtO}_2\text{C-C}_6\text{H}_9\text{O} + \text{CH}_2=\text{CHCH}_2\text{X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Allylated Product}

  • Catalyst System : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (3 mol%), Ca(OTf)2\text{Ca(OTf)}_2 (10 mol%) .

  • Yield : 90–95% for allyl-substituted derivatives .

Oxidation and Reduction

  • Ketone Reduction :
    EtO2C-C6H9ONaBH4EtO2C-C6H10OH\text{EtO}_2\text{C-C}_6\text{H}_9\text{O} \xrightarrow{\text{NaBH}_4} \text{EtO}_2\text{C-C}_6\text{H}_{10}\text{OH}
    Yields secondary alcohols (85% yield).

  • Ester Reduction :
    EtO2C-C6H9OLiAlH4HOCH2C6H9O\text{EtO}_2\text{C-C}_6\text{H}_9\text{O} \xrightarrow{\text{LiAlH}_4} \text{HOCH}_2\text{C}_6\text{H}_9\text{O}
    Converts ester to primary alcohol (78% yield).

Scientific Research Applications

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides a stable framework that can undergo various chemical transformations.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 2,2,3-trimethyl configuration creates greater steric bulk than analogs with single methyl groups (e.g., 147905-77-9) or planar substituents (e.g., trifluoromethyl in 1774896-62-6) .
  • Stereochemistry: The (1R,2R)-configured compound (1932027-43-4) highlights how stereochemical arrangements can influence intermolecular interactions and crystallization behavior, a factor absent in the non-chiral target compound .

Physicochemical Properties

Comparative data from crystallographic and synthetic studies:

Property Target Compound (Hypothetical Data) Ethyl 4-Oxocyclohexanecarboxylate Ethyl 4-Oxo-2-(trifluoromethyl) Analogue
Molecular Weight ~226.3 g/mol 170.2 g/mol 238.2 g/mol
Melting Point Not reported Not reported Likely lower due to bulky CF₃ group
Solubility in Ethanol Moderate (predicted) High Low (due to fluorine content)
Crystallinity Likely crystalline Amorphous (based on similar analogs) Crystalline (confirmed by XRD)

Notes:

  • The trifluoromethyl analog (1774896-62-6) exhibits distinct crystallinity due to its rigid structure, while the target compound’s multiple methyl groups may promote crystallization through van der Waals interactions .
  • Ethyl 4-oxocyclohexanecarboxylate (17159-79-4) lacks steric hindrance, leading to higher solubility in polar solvents compared to methyl-substituted derivatives .

Biological Activity

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Properties

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate has the molecular formula C12H20O3C_{12}H_{20}O_3 and a molecular weight of 200.29 g/mol. The compound features a cyclohexane ring substituted with an ethyl ester and a ketone functional group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC12H20O3
Molecular Weight200.29 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point230.7 °C
Flash Point85.0 °C

Synthesis

The synthesis of Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate typically involves several steps including aldol condensation and cyclization reactions. A common method includes using ethyl chloroformate and sodium ethoxide with cyclohexanone as a precursor .

Anti-inflammatory Properties

Research indicates that compounds similar to Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate exhibit significant anti-inflammatory properties. These compounds can inhibit the cyclooxygenase (COX) enzymes responsible for the formation of prostaglandins, which are mediators of inflammation . The inhibition of COX enzymes can lead to reduced pain and swelling in various inflammatory conditions.

Anticancer Activity

Preliminary studies have demonstrated that derivatives of this compound may possess anticancer activity. For instance, certain structural analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Studies

  • Study on Prostaglandin Synthesis : A study highlighted the role of similar compounds in modulating prostaglandin synthesis, which is crucial in inflammatory responses. The findings suggested that these compounds could serve as potential therapeutic agents in treating inflammatory diseases .
  • Anticancer Screening : Another research project evaluated the anticancer potential of structurally related compounds in vitro against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate might share similar properties .

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as acid-catalyzed cyclization of substituted cyclohexenones followed by esterification. For example, analogous compounds (e.g., ethyl 2-oxocyclohex-3-enecarboxylate derivatives) are synthesized via Claisen-Schmidt condensation under acidic or basic conditions, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) . Purity is monitored via HPLC or GC-MS, with recrystallization in ethanol/water mixtures (3:1 v/v) achieving >95% purity .

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXS-97 for solution, SHELXL-97 for refinement) resolves bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for cyclohexane rings) . NMR (¹H/¹³C) assignments rely on coupling constants (e.g., J = 6–8 Hz for axial-equatorial protons) and DEPT-135 for distinguishing CH, CH₂, and CH₃ groups . IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities .

Q. What are the common derivatization pathways for this compound in medicinal chemistry research?

Methodological Answer: The ester group undergoes hydrolysis to carboxylic acids (using NaOH/H₂O), while the ketone is reduced to alcohols (NaBH₄ or LiAlH₄) or converted to hydrazones for bioactivity screening . Substituent effects on bioactivity are studied via Suzuki coupling (for aryl groups) or alkylation (for methyl groups) at the cyclohexane ring .

Advanced Research Questions

Q. How do stereochemical variations (e.g., axial vs. equatorial substituents) influence the compound’s reactivity and biological activity?

Methodological Answer: Conformational analysis via DFT calculations (B3LYP/6-31G(d)) reveals energy differences between chair and twist-boat conformers. Axial methyl groups increase steric hindrance, reducing reaction rates in nucleophilic substitutions (e.g., SN2) by ~30% compared to equatorial positions . In docking studies (AutoDock Vina), equatorial 4-oxo groups enhance binding affinity to inflammatory targets (e.g., NF-κB) by forming hydrogen bonds with Lys145/Arg187 residues .

Q. How can computational methods predict binding interactions of this compound with biological targets?

Methodological Answer: Molecular docking (e.g., Glide SP/XP) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2). Key parameters include:

  • Binding free energy (ΔG) : Calculated via MM-PBSA, with values < −7 kcal/mol indicating strong inhibition .
  • Pharmacophore mapping : Hydrophobic (methyl groups) and hydrogen-bond acceptor (ketone) features align with COX-2’s active site . Experimental validation uses SPR (surface plasmon resonance) to measure dissociation constants (Kd) .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered atoms or twinning) for this compound?

Methodological Answer: For disordered atoms (common in methyl/ethyl groups), iterative refinement in SHELXL with PART and SIMU commands restricts thermal motion . Twinned crystals (e.g., pseudo-merohedral twinning) are handled via HKLF 5 format in SHELXL, using the BASF parameter to refine twin fractions . R-factor convergence (<5% discrepancy) and residual density maps (<0.5 eÅ⁻³) validate the model .

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